三硫化二ヒ素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arsenic(III) sulfide is a metalloid with significant environmental and toxicological relevance. It exhibits diverse chemical behavior, notably in its ability to change oxidation states and bonding configurations. Arsenic bonds primarily to oxygen and sulfur, generating a variety of species and minerals (O'Day, 2006).

Synthesis Analysis

Arsenic(III) sulfide can be synthesized through reactions involving arsenic compounds and sulfur or sulfide sources. For instance, arsenic(III) oxides reacting with methanesulfonic anhydride yield arsenic(III) sulfide complexes (Kapoor, Wadhawan & Kapoor, 1987).

Molecular Structure Analysis

The molecular structure of arsenic(III) sulfide includes coordination to sulfur and sometimes oxygen. X-ray absorption spectroscopy has revealed details of this coordination, showing that arsenic is coordinated to sulfur and iron in some sulfide minerals (Bostick & Fendorf, 2003).

Chemical Reactions and Properties

Arsenic(III) sulfide participates in various chemical reactions, particularly with iron sulfide minerals. These interactions can lead to the formation of surface precipitates and impact the mobility of arsenic in the environment. Arsenic compounds also show a propensity to form stable cyclic dithioarsinite complexes (Dilda & Hogg, 2007).

Physical Properties Analysis

The physical properties of arsenic(III) sulfide include its solubility and phase behavior in different environmental conditions. It forms various aqueous species and minerals, influenced by the conditions such as pH and the presence of other minerals (Feldmann, Devalla, Raab & Hansen, 2004).

Chemical Properties Analysis

The chemical properties of arsenic(III) sulfide are largely defined by its interactions with other elements, particularly sulfur. It can form thioarsenic compounds in sulfidic waters, influencing arsenic's mobility and toxicity. These compounds may undergo transformations, impacting environmental arsenic cycling (Helz & Tossell, 2008).

科学的研究の応用

酸性廃水の処理

三硫化二ヒ素は、As(III)とAs(V)を含む酸性廃水の処理に使用されます。 このプロセスは、硫化物沈殿法を採用しており、シンプルで非常に効率的です {svg_1}. 生成される沈殿物は、主に非晶質のAs2S3で構成されています {svg_2}.

光電子用途

三硫化二ヒ素の量子ドット薄膜は、紫外線(UV)から赤外線(IR)まで、幅広い光学範囲にわたる光電子用途向けに開発されています {svg_3}. この材料は、最大600 nmまで伸びる最大光吸収を示します {svg_4}.

フォトニック結晶と3次元ナノ構造の製造

三硫化二ヒ素は、フォトニック結晶と3次元ナノ構造の製造における無機フォトレジストとして使用されています {svg_5}. これらの構造は、光学や電子工学など、さまざまな分野で応用されています {svg_6}.

音響光学材料

三硫化二ヒ素は、音響光学材料として使用されます {svg_7}. 音響光学材料は、音波に応答して光波の屈折率を変えることができるデバイスに使用されます {svg_8}.

顔料

三硫化二ヒ素は、顔料として使用されます {svg_9}. 顔料は、特定の波長の可視光を吸収し、色を生み出す物質です {svg_10}.

なめし剤

三硫化二ヒ素は、なめし剤として使用されます {svg_11}. なめし剤は、動物の皮を革に変換するプロセスで使用されます {svg_12}.

赤外線光学用のカルコゲナイドガラス

三硫化二ヒ素は、赤外線光学用のカルコゲナイドガラスの製造に使用されます {svg_13}. カルコゲナイドガラスは、赤外線検出器、導波路、光ファイバーなど、さまざまな用途で使用されます {svg_14}.

作用機序

Target of Action

Arsenic(III) sulfide, also known as arsenic trisulfide, primarily targets the enzyme thioredoxin reductase . This enzyme plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cellular stress and apoptosis . Arsenic(III) sulfide is also known to target promyelocytic leukemia (PML) , a gene prone to fusion with the retinoic acid receptor α (RARα) gene, thus resulting in the occurrence of acute promyelocytic leukemia .

Mode of Action

Arsenic(III) sulfide interacts with its targets, leading to a variety of cellular changes. It is known to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. By inducing apoptosis, arsenic(III) sulfide can help control the growth of cancer cells . Recent studies have shown that arsenic(III) sulfide can induce other forms of cell death as well, such as pyroptosis, ferroptosis, and necrosis .

Biochemical Pathways

Arsenic(III) sulfide affects several biochemical pathways. It is involved in different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . Arsenic(III) sulfide can also interfere with cellular longevity by allosteric inhibition of an essential metabolic enzyme pyruvate dehydrogenase complex , which catalyzes the oxidation of pyruvate to acetyl-CoA by NAD+ .

Pharmacokinetics

The pharmacokinetics of arsenic(III) sulfide involves its absorption, distribution, metabolism, and excretion (ADME). Arsenic(III) sulfide is rapidly absorbed and well-tolerated, showing organ-specific and dose-specific bioaccumulation of arsenic metabolites . The absolute bioavailability of arsenic(III) sulfide was found to be 81.03% . The distribution trend of total arsenic in the rat was as follows: whole blood > kidney > liver > heart .

Result of Action

The primary result of arsenic(III) sulfide’s action is the induction of cell death in cancer cells. It exerts significant anti-cancer activity through inhibiting proliferation and inducing apoptosis . Moreover, arsenic(III) sulfide has been revealed to inhibit in-stent restenosis (ISR) by regulating the phenotypic transition of vascular smooth muscle cells (VSMCs) and the formation of neointima .

Action Environment

Arsenic(III) sulfide is widespread in the environment where it occurs combined with metals and sulfur and as secondary minerals in combination with oxygen . Its atomic structure allows it to be trivalent or pentavalent, and its properties lead to its classification as a metalloid in the periodic classification of the elements . Arsenic(III) sulfide can oxidize on the surface to make a highly toxic layer of arsenic trioxide . Environmental factors such as pH, temperature, and the presence of other elements can influence the action, efficacy, and stability of arsenic(III) sulfide .

Safety and Hazards

将来の方向性

特性

InChI |

InChI=1S/Ni.2H2O.6O.2Sb.Ti/h;2*1H2;;;;;;;;;/q;;;;;;;;;;+2;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYPFSFOZBEMQC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

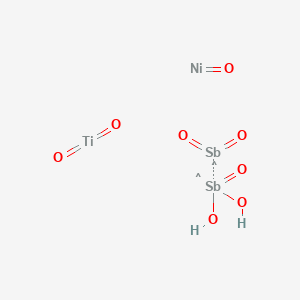

O[Sb](=O)O.O=[Ti]=O.O=[Ni].O=[Sb]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NiO8Sb2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)

![3-(1H-Benzo[d]imidazol-5-yl)prop-2-en-1-ol](/img/structure/B1169883.png)